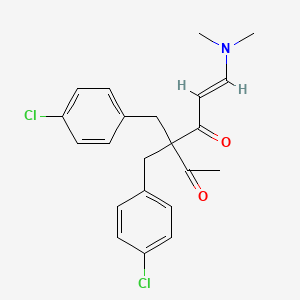
4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzamide derivative and is also known as MBOB. The molecular formula of MBOB is C19H18N4O2S, and its molecular weight is 374.44 g/mol.
Mechanism of Action
The mechanism of action of MBOB is not fully understood, but studies have suggested that it works by targeting specific signaling pathways in cells. MBOB has been found to inhibit the AKT/mTOR signaling pathway, which is involved in cell growth and survival. By inhibiting this pathway, MBOB can induce apoptosis in cancer cells and inhibit their growth. MBOB has also been found to enhance the release of dopamine by activating the D2 dopamine receptor.
Biochemical and Physiological Effects
MBOB has been found to have several biochemical and physiological effects. In cancer cells, MBOB induces apoptosis by activating caspase-3, a protein that plays a crucial role in programmed cell death. MBOB has also been found to inhibit the growth of cancer cells by downregulating the expression of cyclin D1, a protein that is involved in cell cycle progression.
In the brain, MBOB enhances the release of dopamine by activating the D2 dopamine receptor. Dopamine is a neurotransmitter that plays a crucial role in reward-motivated behavior, and its release is associated with feelings of pleasure and satisfaction.
Advantages and Limitations for Lab Experiments
One of the advantages of using MBOB in lab experiments is its specificity. MBOB has been found to target specific signaling pathways in cells, making it a useful tool for studying the mechanisms of cell growth and survival. However, one of the limitations of using MBOB is its potential toxicity. Studies have shown that MBOB can cause cytotoxicity in some cell lines, and its long-term effects on human health are not fully understood.
Future Directions
There are several future directions for the study of MBOB. One of the most significant directions is the development of MBOB-based cancer treatments. Studies have shown that MBOB has potential applications in the treatment of various types of cancer, and further research is needed to determine its efficacy and safety.
Another future direction is the study of MBOB's effects on the brain. MBOB has been found to enhance the release of dopamine, and its potential applications in the treatment of Parkinson's disease and other neurological disorders should be further investigated.
Conclusion
In conclusion, 4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide (MBOB) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. MBOB has been found to have potential applications in cancer research and neuroscience, and its mechanism of action involves targeting specific signaling pathways in cells. MBOB has several biochemical and physiological effects, and its advantages and limitations for lab experiments should be carefully considered. Finally, there are several future directions for the study of MBOB, including the development of MBOB-based cancer treatments and the study of its effects on the brain.
Synthesis Methods
The synthesis of MBOB involves the reaction of 4-methoxybenzoyl chloride with ethyl 5-(4-(methylthio)benzyl)-1,3,4-oxadiazole-2-carboxylate in the presence of triethylamine. The resulting compound is then hydrolyzed with sodium hydroxide to obtain MBOB. The overall synthesis process is shown in the following reaction scheme:
Scientific Research Applications
MBOB has shown potential applications in various fields of scientific research. One of the most significant applications of MBOB is in the field of cancer research. Studies have shown that MBOB can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. MBOB has also been found to inhibit the growth of cancer cells by targeting the AKT/mTOR signaling pathway.
MBOB has also been studied for its potential applications in the field of neuroscience. Studies have shown that MBOB can enhance the release of dopamine, a neurotransmitter that plays a crucial role in reward-motivated behavior. MBOB has also been found to have potential applications in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons.
properties
IUPAC Name |
4-methoxy-N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-23-14-7-5-13(6-8-14)17(22)19-18-21-20-16(24-18)11-12-3-9-15(25-2)10-4-12/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTIXRGYWRYLFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

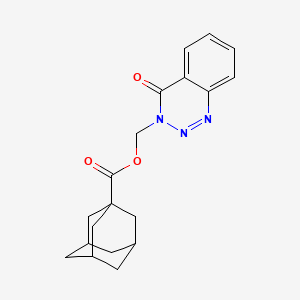
![2-(4-chlorophenyl)-5-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2899948.png)

![3-(4-Methylphenyl)-5-[[4-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2899951.png)
![[3-(3-Methoxyphenyl)isoxazol-5-yl]methylamine](/img/structure/B2899955.png)
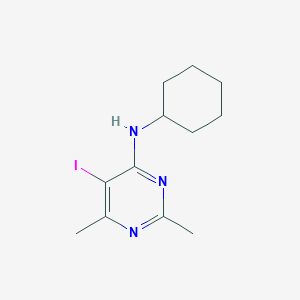
![{[(3,4-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2899961.png)
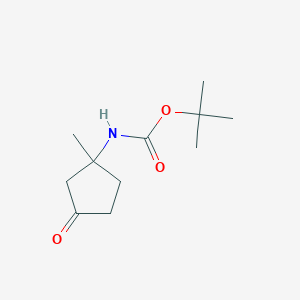
![2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2899963.png)
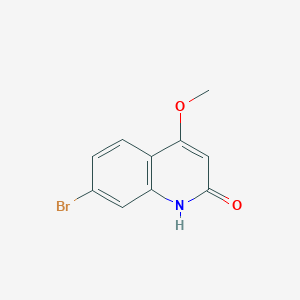
![N~4~-(3-methoxyphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2899965.png)
![2-Chloro-N-[2-(2-methylpyrazol-3-yl)ethyl]propanamide](/img/structure/B2899966.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2899967.png)
